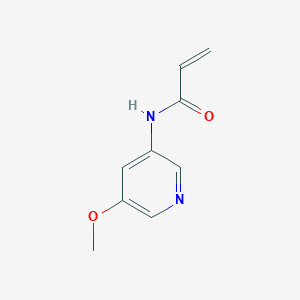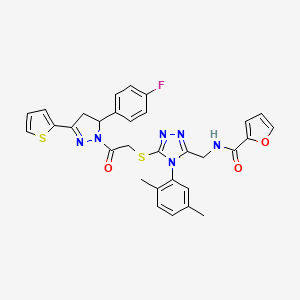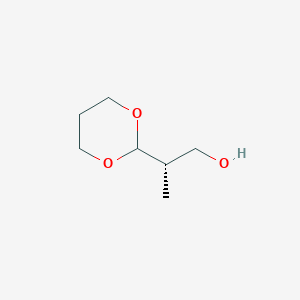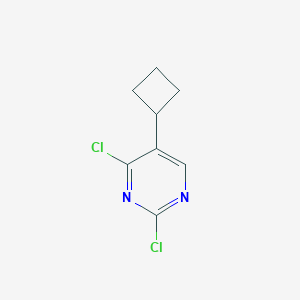
N-(5-Methoxypyridin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methoxypyridin-3-yl)prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA is a pyridine-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(5-Methoxypyridin-3-yl)prop-2-enamide is not fully understood. However, it has been found that N-(5-Methoxypyridin-3-yl)prop-2-enamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(5-Methoxypyridin-3-yl)prop-2-enamide also inhibits the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In addition, N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have various biochemical and physiological effects. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and differentiation. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to have low toxicity and can be easily synthesized using various methods. However, one of the limitations of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(5-Methoxypyridin-3-yl)prop-2-enamide. One direction is to further investigate the mechanism of action of N-(5-Methoxypyridin-3-yl)prop-2-enamide and its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for N-(5-Methoxypyridin-3-yl)prop-2-enamide and to improve its solubility in water. Additionally, future research can explore the potential of N-(5-Methoxypyridin-3-yl)prop-2-enamide in the treatment of other diseases and disorders.
Métodos De Síntesis
N-(5-Methoxypyridin-3-yl)prop-2-enamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 5-bromo-3-methoxypyridine with prop-2-enamide in the presence of a palladium catalyst and a base. The Heck reaction involves the reaction of 5-bromo-3-methoxypyridine with prop-2-enamide in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 5-iodo-3-methoxypyridine with propargylamine in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have potential therapeutic applications in various scientific research studies. One of the most promising applications of N-(5-Methoxypyridin-3-yl)prop-2-enamide is its potential use in the treatment of cancer. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to inhibit the growth of cancer cells in vitro and in vivo. N-(5-Methoxypyridin-3-yl)prop-2-enamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(5-Methoxypyridin-3-yl)prop-2-enamide has been found to have neuroprotective effects and can reduce the production of reactive oxygen species in the brain.
Propiedades
IUPAC Name |
N-(5-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-9(12)11-7-4-8(13-2)6-10-5-7/h3-6H,1H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAZBIKAGMEAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methoxypyridin-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine](/img/structure/B2413626.png)


![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)


![Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2413635.png)
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)
![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)